molecular formula C17H14F3NO3S2 B2607453 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034341-00-7

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2607453
CAS RN: 2034341-00-7
M. Wt: 401.42
InChI Key: ZJRBETWANXRYEV-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO3S2 and its molecular weight is 401.42. The purity is usually 95%.
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Scientific Research Applications

Structure and Proton-donating Ability

Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with a trifluoromethyl group and sulfonamide functionality, has explored its structure and proton-donating ability. It was found that the compound exists in two conformers and forms cyclic and chain dimers through hydrogen bonding. Its pKa in methanol indicates strong hydrogen bond donating ability, suggesting potential utility in studying hydrogen bonding interactions and proton transfer mechanisms in similar compounds (Oznobikhina et al., 2009).

Supramolecular Assembly

A structural study on nimesulidetriazole derivatives, which share structural similarities with the query compound in terms of aromatic rings and sulfonamide groups, revealed insights into the nature of intermolecular interactions. These interactions include hydrogen bonds and π interactions, contributing to the formation of two- and three-dimensional architectures. Such studies are crucial for understanding the molecular assembly and designing compounds with tailored physical properties (Dey et al., 2015).

Conformations and Self-association

Investigation into the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide highlighted the compound's ability to form cyclic dimers and chain associates through hydrogen bonding. This work aids in understanding the structural behavior of similar compounds in different solvents and could inform the design of molecules with specific self-association characteristics for material science or pharmaceutical applications (Sterkhova et al., 2014).

High Yield Synthesis of Furylmethane Derivatives

Research into the synthesis of furylmethane derivatives from furfural and furan used a two-phase reaction system to increase yield and suppress polymer formation. This approach, involving –SO3H functionalized ionic liquids, demonstrates the potential for efficient synthesis techniques for complex organic molecules, including those with furan and thiophene groups, which could be applicable to the synthesis or modification of the compound (Shinde & Rode, 2017).

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S2/c18-17(19,20)14-3-1-12(2-4-14)11-26(22,23)21-9-15-5-6-16(24-15)13-7-8-25-10-13/h1-8,10,21H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRBETWANXRYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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